molecular formula C18H20F3N5O2S B10934476 1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10934476
M. Wt: 427.4 g/mol
InChI Key: OCKBRDNQNAKOOY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by the presence of multiple fluorine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for difluoromethylation and automated systems for the cyclization and sulfonamide formation steps.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its dual pyrazole rings and the presence of both difluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20F3N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H20F3N5O2S/c1-10-16(12(3)25(22-10)9-14-7-5-6-8-15(14)19)24-29(27,28)17-11(2)23-26(13(17)4)18(20)21/h5-8,18,24H,9H2,1-4H3

InChI Key

OCKBRDNQNAKOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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